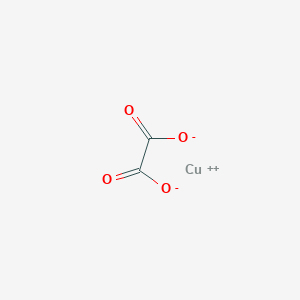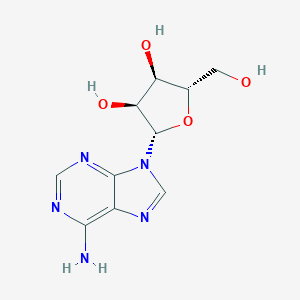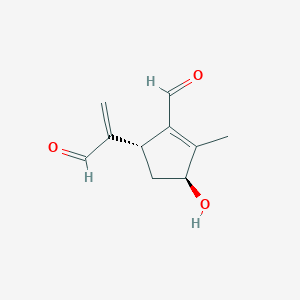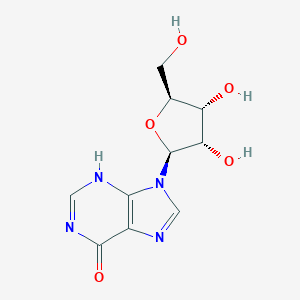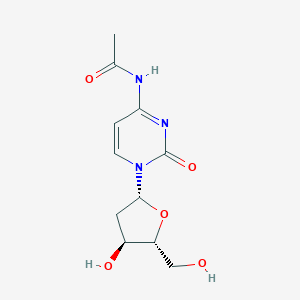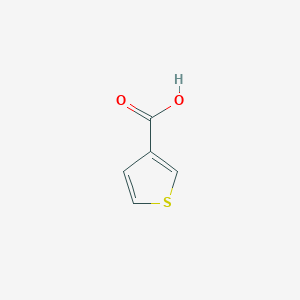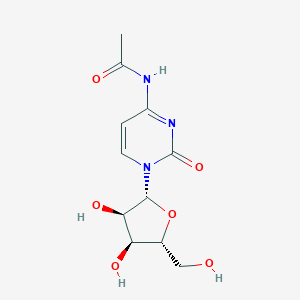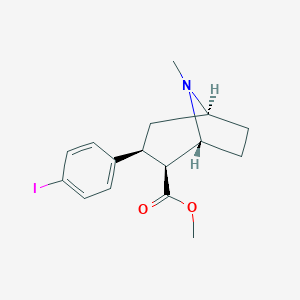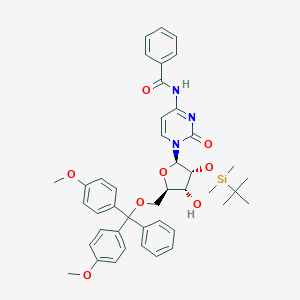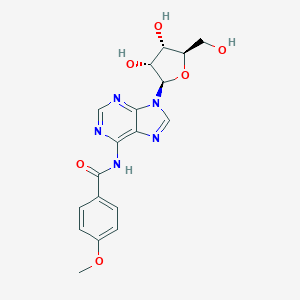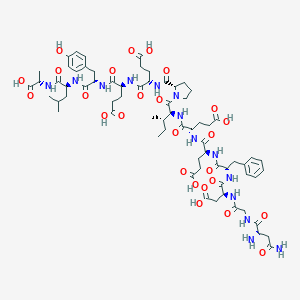
1,3-Dioxolane-2-methanol
Descripción general
Descripción
1,3-Dioxolane-2-methanol, also known as 2-Hydroxymethyl-1,3-dioxolane, is a chemical compound with the formula C4H8O3 . It has a molecular weight of 104.1 g/mol . The compound is used in various applications, including as a solvent and as a co-monomer in polyacetals .
Synthesis Analysis
1,3-Dioxolane-2-methanol can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . Another study reported the synthesis of 1,3-dioxolane from aqueous formaldehyde solution and ethylene glycol .
Molecular Structure Analysis
The molecular structure of 1,3-Dioxolane-2-methanol consists of a 1,3-dioxolane ring with a methanol group attached. The IUPAC Standard InChI for the compound is InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 .
Chemical Reactions Analysis
The oxidation of 1,3-dioxolane has been studied under various conditions. It has been found that 1,3-dioxolane reacts to form two different radicals, with the radical at the energetically unfavorable ethylene side being formed more because it is statistically more likely .
Physical And Chemical Properties Analysis
1,3-Dioxolane-2-methanol has a molecular weight of 104.10 g/mol. It has a density of 1.164±0.06 g/cm3 (Predicted) and a boiling point of 97 °C .
Aplicaciones Científicas De Investigación
Stereoselective Formation of Substituted 1,3-Dioxolanes
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of stereoselective synthesis .
Summary of the Application
(1,3-Dioxolan-2-yl)methanol is used in the stereoselective formation of substituted 1,3-dioxolanes. This process involves the assembly of three components: alkene, carboxylic acid, and silyl enol ether .
Methods of Application or Experimental Procedures
The reaction proceeds via the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine. The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product .
Results or Outcomes
The result of this process is the stereoselective formation of substituted 1,3-dioxolanes. This method provides a useful synthetic pathway for the creation of these compounds .
Preparation of Glyceraldehyde Acetonide
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of carbohydrate chemistry .
Summary of the Application
(1,3-Dioxolan-2-yl)methanol is used in the preparation of glyceraldehyde acetonide .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not detailed in the source. However, it typically involves the reaction of (1,3-Dioxolan-2-yl)methanol with glyceraldehyde under suitable conditions .
Results or Outcomes
The result of this process is the formation of glyceraldehyde acetonide . This compound is a useful intermediate in organic synthesis .
Synthesis of Nucleoside Analogs
Specific Scientific Field
This application falls under the field of Medicinal Chemistry , specifically in the area of antiviral drug development .
Summary of the Application
(1,3-Dioxolan-2-yl)methanol is used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not detailed in the source. However, it typically involves the reaction of (1,3-Dioxolan-2-yl)methanol with a suitable nucleoside under appropriate conditions .
Results or Outcomes
The result of this process is the formation of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides . These compounds are potential inhibitors of HIV .
Preparation of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of chiral compound synthesis .
Summary of the Application
(1,3-Dioxolan-2-yl)methanol is used in the preparation of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane .
Methods of Application or Experimental Procedures
The specific experimental procedures for this application are not detailed in the source. However, it typically involves the reaction of (1,3-Dioxolan-2-yl)methanol with suitable reagents under appropriate conditions .
Results or Outcomes
The result of this process is the formation of ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane . This compound is a useful intermediate in organic synthesis .
Synthesis of Cyclic Carbonic Acid Esters
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of ester synthesis .
Summary of the Application
(1,3-Dioxolan-2-yl)methanol is used in the synthesis of cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones .
Results or Outcomes
The result of this process is the formation of cyclic carbonic acid esters . These compounds are frequently shown to serve as lynchpins for the stereoselective synthesis of 1,2-[4,5] and 1,3-diols .
Safety And Hazards
When handling 1,3-Dioxolane-2-methanol, it is recommended to use personal protective equipment and avoid breathing vapors, mist, or gas. It is also advised to ensure adequate ventilation and remove all sources of ignition . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propiedades
IUPAC Name |
1,3-dioxolan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGUSKAXELYWCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304029 | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolane-2-methanol | |
CAS RN |
5694-68-8 | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,3-dioxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Dioxolane-2-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4533R3B6WM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



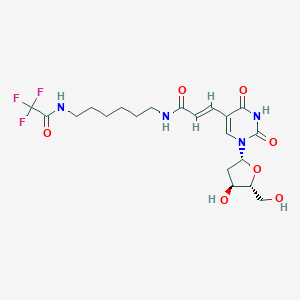

![(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol](/img/structure/B150690.png)
